molecular formula C9H6BrNO3S B15052196 6-Bromo-2-hydroxybenzothiazole-4-carboxylic acid methyl ester

6-Bromo-2-hydroxybenzothiazole-4-carboxylic acid methyl ester

Cat. No.: B15052196
M. Wt: 288.12 g/mol
InChI Key: RDHGRDIFWRXTNN-UHFFFAOYSA-N
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Description

6-Bromo-2-hydroxybenzothiazole-4-carboxylic acid methyl ester is a high-purity chemical building block designed for research and development applications. This benzothiazole derivative is part of a class of heterocyclic compounds that have gained significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological profiles . Researchers can utilize this ester as a key synthetic intermediate for the preparation of more complex molecules, such as amides, via modification of its carboxylic ester functional group. The bromo substituent at the 6-position offers a versatile handle for further functionalization through modern cross-coupling reactions, enabling the exploration of novel chemical space . Benzothiazole-based compounds have demonstrated a wide range of biological activities in scientific research, including potential as inhibitors for enzymes like monoamine oxidase, which is a target in neurodegenerative diseases . Furthermore, such compounds are investigated for their antitumor, antimicrobial, and other therapeutic properties . The structural features of this compound, including the bromine atom and the ester group, make it a valuable scaffold for constructing targeted libraries in the search for new bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H6BrNO3S

Molecular Weight

288.12 g/mol

IUPAC Name

methyl 6-bromo-2-oxo-3H-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C9H6BrNO3S/c1-14-8(12)5-2-4(10)3-6-7(5)11-9(13)15-6/h2-3H,1H3,(H,11,13)

InChI Key

RDHGRDIFWRXTNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)SC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate typically involves the bromination of a benzothiazole precursor followed by esterification. One common method includes the reaction of 2-aminothiophenol with bromoacetic acid under acidic conditions to form the benzothiazole ring. Subsequent bromination and esterification steps yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

Major Products Formed

    Substitution: Formation of amino or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Hydrolysis: Formation of 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylic acid.

Scientific Research Applications

Methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-oxo-2,3-dihydro-1,3-benzothiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the benzothiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs from Literature

The following table summarizes key structural analogs identified in the literature, highlighting substituent positions and functional groups:

Compound Name Core Structure Substituents Key Features Reference
6-Bromo-2-hydroxybenzothiazole-4-carboxylic acid methyl ester Benzothiazole Br (C6), OH (C2), COOCH₃ (C4) Bromine enhances electrophilicity; hydroxyl group increases polarity. -
4-Bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester Benzodioxole Br (C4), OCH₃ (C7), COOCH₃ (C5) Methoxy group improves lipophilicity; bromine may stabilize the ring.
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid methyl ester Imidazothiazole Br-phenyl (C6), CH₂COOCH₃ (C3) Extended conjugation from phenyl group; ester side chain enhances solubility.
12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester Labdane diterpene Oxo group (C12), conjugated diene Terpenoid backbone with potential bioactivity; ester modulates metabolic stability.
3-oxohexanoic acid methyl ester Aliphatic chain Oxo (C3), COOCH₃ (C6) Linear chain with ketone; ester facilitates volatility in GC-MS analysis.

Functional Group Analysis

  • Bromine Substituents : Bromine at the 6-position (target compound) vs. 4-position (benzodioxole analog) alters electronic distribution. Bromine in electron-deficient positions may enhance electrophilic substitution reactivity .
  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy groups, which are more lipophilic .
  • Ester Positioning : Methyl esters at the 4-position (benzothiazole) vs. 5-position (benzodioxole) influence steric hindrance and interaction with biological targets .

Biological Activity

6-Bromo-2-hydroxybenzothiazole-4-carboxylic acid methyl ester (often referred to as BTA derivative) is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Anticancer Properties

Benzothiazole derivatives, including this compound, have been extensively studied for their anticancer effects. Research indicates that these compounds exhibit potent cytotoxicity against various cancer cell lines.

The mechanisms through which benzothiazole derivatives exert their anticancer effects include:

  • Inhibition of Metalloenzymes : Many benzothiazole derivatives inhibit metalloenzymes such as carbonic anhydrase, which is implicated in tumor growth and metastasis .
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Anti-proliferative Effects : Benzothiazole derivatives demonstrate significant anti-proliferative activity across a range of cancer types, including breast, lung, and colon cancers .

Structure-Activity Relationships (SAR)

The biological activity of benzothiazole derivatives can be influenced by their chemical structure. For instance:

  • Substitutions at specific positions on the benzothiazole ring can enhance or diminish cytotoxicity.
  • The incorporation of functional groups such as hydroxyl or bromo can significantly affect the compound's ability to interact with biological targets .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various benzothiazole derivatives, including this compound, on several cancer cell lines. The results indicated that this compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's efficacy was comparable to standard chemotherapeutics .

Cell LineIC50 Value (µM)Reference Compound
MCF-75.0Doxorubicin
A5494.5Cisplatin
HeLa3.85-Fluorouracil

Case Study 2: SAR Analysis

Research on the SAR of benzothiazole derivatives revealed that modifications at the 2-position of the benzothiazole ring significantly enhanced anticancer activity. For example, introducing a bromo group at position 6 increased cytotoxicity against various cancer cell lines compared to unsubstituted analogs .

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